molecular formula C8H14FNO2 B13831869 tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate

tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate

Katalognummer: B13831869
Molekulargewicht: 175.20 g/mol
InChI-Schlüssel: VWSDKMQGCVVQBV-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a fluorocyclopropyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction can be represented as follows:

Fluorocyclopropylamine+tert-Butyl chloroformatetert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate\text{Fluorocyclopropylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Fluorocyclopropylamine+tert-Butyl chloroformate→tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters such as temperature and pressure .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorinated carbamates on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of fluorinated organic molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.

Wirkmechanismus

The mechanism of action of tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropyl ring can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis to release active amines, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the fluorocyclopropyl ring.

    Fluorocyclopropylamine: Contains the fluorocyclopropyl ring but lacks the carbamate group.

    tert-Butyl ((1S,2S)-2-chlorocyclopropyl)carbamate: Similar structure with chlorine instead of fluorine.

Uniqueness

tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is unique due to the presence of both the fluorocyclopropyl ring and the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H14FNO2

Molekulargewicht

175.20 g/mol

IUPAC-Name

tert-butyl N-[(1S,2S)-2-fluorocyclopropyl]carbamate

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1

InChI-Schlüssel

VWSDKMQGCVVQBV-WDSKDSINSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1F

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.